2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 4-chlorobenzaldehyde and methoxyacetaldehyde under acidic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo ring.
Scientific Research Applications
2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the 4-chlorophenyl and 7-methoxy groups in this compound imparts unique properties, making it distinct from its analogs .
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
InChI Key |
FPXJLGOLHUBEKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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